2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid
Overview
Description
2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid, also known as (5-chloro-2-thienyl)acetic acid, is a chemical compound with the CAS Number: 13669-19-7 . It has a molecular weight of 176.62 .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes this compound, involves several significant methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H5ClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) .Physical and Chemical Properties Analysis
This compound is a solid substance .Scientific Research Applications
Anticancer Potential
2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid and its derivatives have been explored for their potential in cancer treatment. For instance, a derivative, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, demonstrated apoptosis-inducing activity, particularly in breast and colorectal cancer cell lines. This compound caused cell arrest in the G1 phase, followed by apoptosis induction. The molecular target identified for this derivative is TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Antioxidant Properties
Derivatives of this compound have shown significant antioxidant properties. A study synthesized a series of derivatives and found that these compounds exhibited potent in vitro antioxidant activity. This property was corroborated with molecular docking, ADMET, QSAR, and bioactivity studies, indicating their potential as effective antioxidants (Prabakaran et al., 2021).
Crystal Structure Analysis
The crystal structures of various derivatives of this compound have been studied, providing insights into their chemical properties and potential applications. These studies are crucial for understanding the molecular arrangement and interaction in these compounds, which can be vital for their application in various fields (Girisha et al., 2016).
Potential in Molecular Engineering
This compound and its derivatives have been investigated for their role in molecular engineering applications. For instance, in the field of dye-sensitized solar cells, derivatives of this compound have been used as sensitizers, demonstrating high efficiency and potential for application in renewable energy technologies (Hagberg et al., 2008).
Future Directions
The future directions for 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid and similar compounds could involve further exploration of their nonlinear optical properties . These properties make them potentially useful in applications such as optical computing, optical communication, and frequency generation .
Mechanism of Action
Target of Action
Similar compounds such as 4-{[(e)-2-(5-chlorothien-2-yl)vinyl]sulfonyl}-1-(1h-pyrrolo[3,2-c]pyridin-2-ylmethyl)piperazin-2-one and 5-CHLORO-N-(2-(4-(2-OXOPYRIDIN-1(2H)-YL)BENZAMIDO)ETHYL)THIOPHENE-2-CARBOXAMIDE have been found to interact with Coagulation factor X in humans . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
Based on the interaction of similar compounds with coagulation factor x , it can be hypothesized that this compound might also interact with this protein, potentially influencing the coagulation cascade and thus affecting blood clotting.
Biochemical Pathways
Given the potential interaction with coagulation factor x , it is plausible that this compound could influence the coagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot.
Result of Action
If this compound does indeed interact with coagulation factor x , it could potentially influence blood clotting, leading to changes in hemostasis.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPUCNJHUNBQDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550124 | |
Record name | (5-Chlorothiophen-2-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56479-07-3 | |
Record name | (5-Chlorothiophen-2-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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